1-(3-Methoxy-2-nitrophenyl)piperazine
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Overview
Description
1-(3-Methoxy-2-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O3 It is a derivative of piperazine, a heterocyclic amine, and contains a methoxy group and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-2-nitrophenyl)piperazine typically involves the reaction of 3-methoxy-2-nitroaniline with piperazine. One common method includes the following steps:
Starting Materials: 3-methoxy-2-nitroaniline and piperazine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures (around 100°C) for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-2-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines, suitable solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(3-Methoxy-2-aminophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1-(3-Methoxy-2-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-4-nitrophenyl)piperazine
- 1-(2-Chloro-4-nitrophenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
Uniqueness
1-(3-Methoxy-2-nitrophenyl)piperazine is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This positioning can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H15N3O3 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(3-methoxy-2-nitrophenyl)piperazine |
InChI |
InChI=1S/C11H15N3O3/c1-17-10-4-2-3-9(11(10)14(15)16)13-7-5-12-6-8-13/h2-4,12H,5-8H2,1H3 |
InChI Key |
FUVFYXYBEURJAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])N2CCNCC2 |
Origin of Product |
United States |
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